molecular formula C12H11ClN2O2 B8722321 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one CAS No. 63156-16-1

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B8722321
CAS No.: 63156-16-1
M. Wt: 250.68 g/mol
InChI Key: XALJAXVMKNRXIV-UHFFFAOYSA-N
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Description

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, chloro, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the addition of benzoyl chloride and subsequent cyclization under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group, in particular, can enhance its antimicrobial properties compared to similar compounds without this substituent .

Properties

CAS No.

63156-16-1

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-benzoyl-4-chloro-2,5-dimethylpyrazol-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-8-12(13,11(17)15(2)14-8)10(16)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

XALJAXVMKNRXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(C(=O)C2=CC=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.16 g of 1,3-dimethyl-4-benzoyl-5-pyrazolone in 20 ml of dry benzene was added 1.62 g of sulfuryl chloride and the mixture was stirred at room temperature for 4 hours. After completion of the reaction, water was added to the reaction mixture and after shaking an organic layer was separated. The organic layer was washed successively with a saturated aqueous solution of sodium hydrogencarbonate and water, dried over anhydrous sodium sulfate and the solvent was distilled off from the solution. The so obtained residue was recrystallized from n-hexane to give 0.2 g of the desired product melting at 70.5° - 72° C. (Yield 7.6%)
Name
1,3-dimethyl-4-benzoyl-5-pyrazolone
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
7.6%

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